Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate

Description

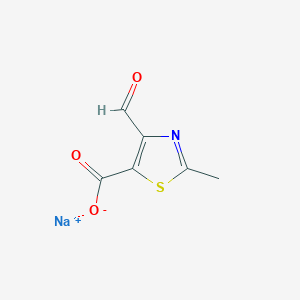

Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate is a sodium salt derivative of a 1,3-thiazole ring substituted with a formyl group at position 4, a methyl group at position 2, and a carboxylate moiety at position 5. This compound is structurally distinct due to its polar substituents (formyl and carboxylate), which enhance its solubility in aqueous environments compared to esterified analogs. The sodium carboxylate group (COO⁻Na⁺) replaces the traditional ethyl or methyl ester groups found in similar thiazole derivatives, making it more suitable for applications requiring ionic compatibility, such as pharmaceutical intermediates or corrosion inhibition in polar solvents .

Properties

IUPAC Name |

sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S.Na/c1-3-7-4(2-8)5(11-3)6(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVVPMWXDFPQCS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)[O-])C=O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4NNaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl methoxyacetate, methanethiol, and dimethylformamide. This reaction is followed by acid catalysis and deprotection reactions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate and analogous compounds:

Key Observations :

- Substituent Reactivity: The formyl group in the target compound introduces higher electrophilicity compared to amino or phenyl substituents, making it reactive toward nucleophiles like hydrazines or amines .

- Solubility: The sodium carboxylate group enhances water solubility, whereas ethyl/methyl esters (e.g., Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate) are lipid-soluble, favoring applications in organic solvents or coatings .

- Synthetic Flexibility : Carboxylic acid derivatives (e.g., 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid) are often intermediates for further functionalization, while sodium salts are typically end products for ionic applications .

Physical Properties

| Property | This compound | Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~243.2 (estimated) | 214.3 | 218.25 |

| Solubility in Water | High | Low | Moderate (deprotonated form) |

| Melting Point | Not reported | Not reported | 36–39°C (ester analog) |

Biological Activity

Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a thiazole ring that includes a formyl group and a carboxylate moiety, contributing to its reactivity and biological properties. The following sections will detail its biological activity, including mechanisms of action, specific therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of sulfur and nitrogen in the thiazole ring allows for unique interactions with biological targets, enhancing its potential as a therapeutic agent.

This compound exhibits several mechanisms of action:

- Antimicrobial Activity : Thiazole derivatives are known to interfere with essential cellular processes such as cell wall synthesis and protein translation, making them candidates for antibacterial and antifungal drug development.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which may prevent oxidative damage to biological molecules.

- Antitumor Effects : Research indicates that thiazole derivatives can exhibit cytotoxicity against various cancer cell lines. For example, studies have shown significant anti-proliferative effects on human leukemia cells .

Antimicrobial Activity

This compound has been investigated for its antibacterial and antifungal properties. Its effectiveness against specific pathogens makes it a valuable candidate in medicinal chemistry.

Antitumor Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, one study reported an IC50 value of 1.61 µg/mL against specific cancer cells, indicating strong cytotoxic activity .

Case Studies

- Anticancer Efficacy : In a study involving human K563 leukemia cells, this compound exhibited notable anti-proliferative effects. The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring significantly influenced cytotoxicity .

- Antimicrobial Testing : A series of experiments demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar thiazole derivatives:

| Compound Name | Antimicrobial Activity | Antitumor Activity | IC50 (µg/mL) | Notes |

|---|---|---|---|---|

| This compound | Yes | Yes | 1.61 | Effective against K563 leukemia cells |

| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Moderate | Moderate | 23.30 | Similar structure with varied activity |

| 2,4-disubstituted thiazoles | Yes | Variable | >1000 | Diverse activities based on substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.